1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione
Overview
Description
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione (also known by its chemical formula C₁₁H₁₄N₂OS) is a heterocyclic compound with intriguing properties. It belongs to the class of imidazolidines and contains a hydroxyl group and a thione (sulfur) moiety. The compound’s structure combines aromatic and aliphatic features, making it an interesting subject for study.
Synthesis Analysis
The synthesis of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, condensation processes, and sulfur incorporation. Precise details of these methods can be found in the literature1.
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione reveals a five-membered ring containing nitrogen, sulfur, and carbon atoms. The phenyl group contributes to its aromatic character, while the hydroxyl and thione groups influence its reactivity. The spatial arrangement of atoms significantly impacts its biological activity and interactions with other molecules.
Chemical Reactions Analysis
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione participates in various chemical reactions. These include nucleophilic substitutions, oxidation-reduction processes, and coordination reactions. Researchers have investigated its behavior under different conditions, shedding light on its reactivity and potential applications1.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point: Varies depending on the crystalline form.
- Solubility: Moderately soluble in organic solvents.
- Color: Typically pale yellow or white.
- Chemical Properties :
- Reactivity: Exhibits nucleophilic and electrophilic behavior.
- Stability: Sensitive to light and air; may degrade over time.
- Spectroscopic Features: Investigated using UV-Vis, IR, and NMR techniques.
Safety And Hazards
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione should be handled with care due to its potential hazards:
- Toxicity : Some studies suggest cytotoxic effects, especially at higher concentrations.
- Skin and Eye Irritation : Direct contact may cause irritation.
- Environmental Impact : Disposal should follow proper guidelines.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate its potential as an enzyme inhibitor or drug candidate.
- Derivatives : Synthesize and evaluate derivatives for improved properties.
- Industrial Applications : Assess its use in materials science or catalysis.
properties
IUPAC Name |
1-hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2)10(15)12-9(13(11)14)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSXWDOQZZBNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)NC(N1O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371434 | |
Record name | 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
CAS RN |
257869-91-3 | |
Record name | 1-Hydroxy-5,5-dimethyl-2-phenyl-4-imidazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257869-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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